Ethyl 4-(pyren-1-yl)butanoate
Description
Ethyl 4-(pyren-1-yl)butanoate is an ester derivative featuring a pyrene moiety linked via a four-carbon aliphatic chain to an ethyl ester group. Pyrene, a polycyclic aromatic hydrocarbon (PAH), is known for its strong fluorescence and electronic conjugation properties, making this compound of interest in materials science, particularly in organic electronics and fluorescent probes . The butanoate chain provides flexibility and modulates solubility, while the ethyl ester enhances stability and facilitates synthetic modifications.
Properties
IUPAC Name |
ethyl 4-pyren-1-ylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c1-2-24-20(23)8-4-5-15-9-10-18-12-11-16-6-3-7-17-13-14-19(15)22(18)21(16)17/h3,6-7,9-14H,2,4-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZNRXZOOFWLIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282609 | |
| Record name | ethyl 4-(pyren-1-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59275-39-7 | |
| Record name | NSC26815 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-(pyren-1-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-pyren-1-ylbutanoate can be synthesized through the esterification of 4-pyren-1-ylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion .
Industrial Production Methods
Industrial production of ethyl 4-pyren-1-ylbutanoate may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-pyren-1-ylbutanoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or alcohols in the presence of a base
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various ester derivatives
Scientific Research Applications
Ethyl 4-pyren-1-ylbutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-pyren-1-ylbutanoate involves its interaction with specific molecular targets and pathways. The pyrene moiety allows the compound to intercalate into DNA, affecting its structure and function . Additionally, the ester group can undergo hydrolysis, releasing the active pyrene derivative, which can interact with cellular components .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogs of ethyl 4-(pyren-1-yl)butanoate, highlighting substituent effects on properties:
Physicochemical Properties
- Fluorescence: Pyrene’s extended π-system grants this compound superior fluorescence quantum yield compared to thiophene or benzimidazole analogs, which lack significant conjugation .
- Solubility : The ethyl ester group enhances solubility in organic solvents (e.g., acetone, DCM) across all analogs. However, pyrene’s hydrophobicity may reduce aqueous solubility relative to polar substituents like trifluoromethylpyrazole .
- Thermal Stability : Silyl-protected derivatives () exhibit higher thermal stability due to the triethylsilyl group, whereas pyrenyl derivatives may decompose at elevated temperatures due to PAH degradation .
Biological Activity
Ethyl 4-(pyren-1-yl)butanoate is an organic compound notable for its unique structure and biological properties. Its molecular formula is , and it has a molecular weight of approximately 278.34 g/mol. This compound features a pyrene moiety, which contributes to its strong fluorescence, making it valuable in various biological applications, particularly in molecular biology and biochemistry.
The compound is classified as an ester, specifically derived from the reaction of pyrene-1-butanol with butanoic acid. The synthesis typically involves the use of acid catalysts under reflux conditions to ensure complete conversion into the desired ester. The structural characteristics of this compound allow it to participate in non-covalent interactions such as π-π stacking and hydrophobic interactions, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 278.34 g/mol |
| Density | 1.2 g/cm³ |
| Boiling Point | 340 °C |
| Melting Point | 50-52 °C |
Biological Applications
Fluorescent Probe : this compound is widely utilized as a fluorescent probe in cellular studies. Its ability to intercalate into DNA allows researchers to monitor nucleic acid dynamics and cellular mechanisms effectively. This property is particularly valuable for studying molecular interactions within living cells.
Drug Delivery Systems : The compound's capacity to interact with biological membranes has led to exploration in drug delivery applications. Its unique structure facilitates the encapsulation of therapeutic agents, enhancing their bioavailability and targeting capabilities.
Protein Interactions : this compound can also interact with proteins, providing insights into protein dynamics and interactions within cellular environments. This interaction is essential for understanding various biochemical pathways and developing new therapeutic strategies.
Case Studies and Research Findings
- Fluorescence Quenching Studies : Research has demonstrated that this compound exhibits significant fluorescence quenching when interacting with nucleic acids. This property has been exploited to develop sensitive assays for DNA detection, where the degree of quenching correlates with DNA concentration.
- Cellular Uptake Experiments : In a study examining the cellular uptake of this compound, it was found that the compound could penetrate cell membranes efficiently, leading to enhanced intracellular fluorescence signals. This characteristic makes it a promising candidate for imaging applications in live-cell studies.
- Drug Delivery Efficacy : A recent investigation focused on the use of this compound as a carrier for anticancer drugs. The study reported improved drug solubility and targeted delivery to cancer cells, demonstrating its potential utility in developing more effective cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
